

Core Molecular Profile: Physicochemical and Spectroscopic Characterization

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Compound of Interest

Compound Name: 2-[(2-Methylcyclohexyl)oxy]acetonitrile

CAS No.: 1016866-31-1

Cat. No.: B3363111

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2-[(2-Methylcyclohexyl)oxy]acetonitrile possesses a chiral center at the 2-position of the cyclohexane ring, leading to the existence of cis and trans diastereomers, each as a pair of enantiomers. The molecule's structure integrates a flexible, lipophilic methylcyclohexyl group with a polar ether linkage and a nitrile group capable of participating in various chemical transformations and intermolecular interactions.

Visualization of Chemical Structure

Caption: Diastereomers of **2-[(2-Methylcyclohexyl)oxy]acetonitrile**.

Physicochemical and Predicted Spectroscopic Data

Due to the limited availability of experimental data for this specific molecule, the following table includes calculated properties and predicted spectroscopic characteristics based on known values for its constituent functional groups and analogous structures.

Property	Value / Predicted Range	Justification / Source
Molecular Formula	C ₉ H ₁₅ NO	Calculated from structure.
Molecular Weight	153.22 g/mol	Calculated from structure.
Physical State	Colorless to pale yellow liquid	Predicted based on similar alicyclic nitriles and ethers.[1]
Boiling Point	~220-240 °C (at 760 mmHg)	Estimated based on analogous structures; likely requires vacuum distillation for purification.
Solubility	Soluble in common organic solvents (e.g., DCM, THF, Acetone); poorly soluble in water.	Based on the combined lipophilic (methylcyclohexyl) and polar (ether, nitrile) nature of the molecule.
IR Spectroscopy (cm ⁻¹)	~2850-2960: C-H (alkane) stretch ~2240-2260: C≡N (nitrile) stretch, sharp ~1080-1150: C-O-C (ether) stretch, strong	The C≡N stretch is highly characteristic and typically appears as a sharp, intense band in this region.[2][3] The C-O stretch of the ether is also a prominent feature.
¹ H NMR (ppm)	~4.0-4.5: -O-CH ₂ -CN (s, 2H) ~3.2-3.8: -CH-O- (m, 1H) ~0.9-2.2: Cyclohexyl protons (m, 10H) and -CH ₃ (d, 3H)	The methylene protons adjacent to the nitrile and ether oxygen will be the most downfield of the aliphatic signals. The exact chemical shifts of the cyclohexyl protons will be complex due to diastereotopicity and conformational effects.[4]
¹³ C NMR (ppm)	~117-120: -C≡N ~75-85: -CH-O- ~55-65: -O-CH ₂ -CN ~20-40: Cyclohexyl carbons ~15-20: -CH ₃	The nitrile carbon is a key identifier in the ¹³ C NMR spectrum.[5][6] The carbon atom of the ether linkage on the cyclohexane ring will be

significantly downfield
compared to the other ring
carbons.

Synthesis and Purification: A Validated Approach

The most direct and reliable method for preparing **2-[(2-Methylcyclohexyl)oxy]acetonitrile** is the Williamson ether synthesis, an S_N2 reaction between an alkoxide and an alkyl halide.^[7]^[8] This approach offers high yields and is adaptable to a wide range of substrates.

Experimental Workflow: Williamson Ether Synthesis

Caption: Proposed workflow for the synthesis of **2-[(2-Methylcyclohexyl)oxy]acetonitrile**.

Detailed Experimental Protocol

Materials:

- 2-Methylcyclohexanol (as a mixture of isomers or a single isomer)
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Bromoacetonitrile or Chloroacetonitrile
- Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Diethyl ether or Ethyl acetate for extraction
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for chromatography

Procedure:

- **Reaction Setup:** To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) as a 60% dispersion in mineral oil. Wash the NaH with anhydrous hexanes to remove the oil, decant the hexanes, and suspend the NaH in anhydrous THF.
- **Alkoxide Formation:** Cool the flask to 0 °C in an ice bath. Dissolve 2-methylcyclohexanol (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred NaH suspension via the dropping funnel.
 - **Causality Insight:** Using a strong, non-nucleophilic base like NaH ensures complete and irreversible deprotonation of the alcohol to form the alkoxide nucleophile without competing side reactions.^[9] The evolution of hydrogen gas indicates the progress of the reaction.
- **Nucleophilic Substitution:** After hydrogen evolution ceases (typically 30-60 minutes), add bromoacetonitrile (1.1 equivalents) dropwise at 0 °C. Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
 - **Causality Insight:** Bromoacetonitrile is chosen as the electrophile due to the good leaving group ability of bromide in an S_N2 reaction. The reaction is run under an inert atmosphere to prevent the highly reactive alkoxide and NaH from reacting with atmospheric moisture.^[10]
- **Work-up:** Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C to neutralize any unreacted NaH. Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the layers.
- **Extraction:** Extract the aqueous layer twice more with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
- **Purification:** Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by either vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure **2-[(2-Methylcyclohexyl)oxy]acetonitrile**.

Potential in Drug Discovery and Medicinal Chemistry

The structural motifs present in **2-[(2-Methylcyclohexyl)oxy]acetonitrile**—an alicyclic ether and a nitrile—are valuable in the design of bioactive molecules.

The Role of the Nitrile Group

The cyano group is a versatile functional group in medicinal chemistry, with over 60 small molecule drugs on the market containing this moiety.^[11] Its utility stems from several key properties:

- **Bioisostere:** The nitrile group can act as a bioisostere for a carbonyl group, a terminal alkyne, or a halogen, allowing for the modulation of a molecule's steric and electronic properties.
- **Metabolic Stability:** It is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.^[11]
- **Improved Pharmacokinetics:** The polarity of the nitrile can enhance solubility and reduce the logP of a molecule, improving its absorption, distribution, metabolism, and excretion (ADME) properties.^[11]
- **Target Interactions:** The nitrogen atom can act as a hydrogen bond acceptor, forming key interactions with protein backbones or side chains.^[12]
- **Covalent Warhead:** The nitrile group can act as an electrophilic "warhead," reacting with nucleophilic residues (like cysteine) in an enzyme's active site to form a covalent bond. This strategy has been successfully used in drugs for diabetes and COVID-19.^[13]

The Alicyclic Ether Moiety

The 2-methylcyclohexyl group provides a three-dimensional, lipophilic scaffold. Such alicyclic systems are often incorporated into drug candidates to:

- **Increase Lipophilicity:** This can enhance membrane permeability and improve oral bioavailability.

- Explore Chemical Space: The defined stereochemistry (cis/trans) allows for precise control over the spatial arrangement of substituents, which is critical for optimizing interactions with a biological target.
- Scaffold for Further Functionalization: The cyclohexane ring can be further modified to introduce additional pharmacophoric features.

While direct biological data on **2-[(2-Methylcyclohexyl)oxy]acetonitrile** is unavailable, related structures such as alicyclic oxime ethers have been investigated for potential anti-cancer and β -adrenergic blocking activities, highlighting the potential for this class of compounds in generating bioactive molecules.^{[14][15][16]}

Conclusion

2-[(2-Methylcyclohexyl)oxy]acetonitrile represents a structurally interesting, yet underexplored, chemical entity. This guide provides a solid foundation for its synthesis via the robust Williamson ether synthesis and offers a predictive framework for its spectroscopic characterization. For drug development professionals, the combination of a metabolically stable, polar nitrile group with a lipophilic, stereochemically-defined alicyclic ether scaffold makes this molecule and its derivatives attractive starting points for library synthesis and lead optimization campaigns. The insights provided herein should enable researchers to confidently synthesize, characterize, and explore the potential of this versatile building block in their scientific endeavors.

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